BenchChemオンラインストアへようこそ!

5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one

Medicinal Chemistry Chemical Biology Building Block Procurement

5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one is a 2,5-disubstituted pyrimidin-4-one derivative, characterized by an iodine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. It possesses a molecular formula of C₅H₂F₃IN₂O and a molecular weight of 289.98 Da.

Molecular Formula C5H2F3IN2O
Molecular Weight 289.984
CAS No. 1706464-36-9
Cat. No. B2694593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one
CAS1706464-36-9
Molecular FormulaC5H2F3IN2O
Molecular Weight289.984
Structural Identifiers
SMILESC1=C(C(=O)NC(=N1)C(F)(F)F)I
InChIInChI=1S/C5H2F3IN2O/c6-5(7,8)4-10-1-2(9)3(12)11-4/h1H,(H,10,11,12)
InChIKeyMPGJOCHFNXQTDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one (CAS 1706464-36-9) – Core Scaffold & Physicochemical Profile


5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one is a 2,5-disubstituted pyrimidin-4-one derivative, characterized by an iodine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. It possesses a molecular formula of C₅H₂F₃IN₂O and a molecular weight of 289.98 Da . The compound is commercially available from multiple specialized chemical suppliers, with typical purity specifications ranging from 97% to 98%, and is primarily utilized as a research intermediate in medicinal chemistry and agrochemical development . The combination of a heavy halogen (iodine) for cross-coupling and a metabolically stable, electron-withdrawing CF₃ group makes it a versatile building block for generating diverse compound libraries targeting kinase pathways and other biological targets .

Why Generic 5-Halopyrimidinone Building Blocks Cannot Substitute for 5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one


The precise substitution pattern of 5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one is non-negotiable for downstream reactivity and target binding. Simply interchanging with a 5-bromo or 5-chloro analog fails because the C–I bond is significantly more reactive in oxidative addition to palladium catalysts, a critical step in cross-coupling reactions used to elaborate the scaffold . Furthermore, replacing the 2-trifluoromethyl group with a methyl substituent alters the electronic character of the heterocycle, affecting its metabolic stability and binding affinity in biological contexts. Even the regioisomeric shift of the CF₃ group from the 2- to the 6-position produces a different compound (CAS 126538-82-7) with distinct physical and likely divergent biological properties, making generic selection risky for reproducible scientific outcomes . These specific structural features are not interchangeable without fundamentally altering the molecule's synthetic utility and target profile.

Product-Specific Quantitative Evidence Guide for 5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one


Regioisomeric Differentiation: 2-CF3 vs. 6-CF3 Impact on Commercial Availability and Purity

The target compound (2-CF3 isomer, CAS 1706464-36-9) is a distinct regioisomer from the more commonly referenced 6-CF3 analog (CAS 126538-82-7). This positional difference is critical for library design, as the electronic influence of the CF3 group varies between the 2- and 6-positions on the pyrimidinone ring, directly affecting the compound's hydrogen-bonding capacity and metabolic soft spots . Commercially, both isomers are supplied at comparable purities (97-98%), but the 2-CF3 isomer is listed by fewer vendors, making its verifiable sourcing a key procurement consideration for reproducibility. No study was identified that directly compares the biological activity or synthetic reactivity of these two specific regioisomers, which itself represents a significant gap in the current knowledge base and a potential opportunity for novel research.

Medicinal Chemistry Chemical Biology Building Block Procurement

Superior Reactivity of the 5-Iodo Handle vs. 5-Bromo in Cross-Coupling: A Class-Level Inferential Advantage

While no head-to-head comparative study on this exact compound was located, the 5-iodo group confers a well-established class-level advantage in palladium-catalyzed cross-coupling reactions over its bromo and chloro congeners. A systematic study on model 5-iodopyrimidine nucleosides demonstrated high reactivity and superior yields in Suzuki-Miyaura couplings with various boronic acids [1]. In contrast, a related comparative study found that for certain pyrimidine Suzuki couplings, chloro substrates were preferable over iodo ones [2]. This contradictory finding underscores the non-linear, substrate-specific nature of reactivity in these scaffolds; no direct evidence exists to verify whether 5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one follows the general trend of higher iodo reactivity or the anomalous case of chloropyrimidines. This data gap is critical for chemists planning synthetic routes.

Synthetic Chemistry Catalysis C-C Bond Formation

Distinct Physicochemical Profile vs. Non-Halogenated or Methyl-Substituted Analogs

The presence of both a 5-iodo substituent and a 2-CF₃ group creates a physicochemical signature distinct from close analogs. The parent scaffold, 2-(trifluoromethyl)pyrimidin-4(3H)-one (CAS 1546-80-1, MW 164.09), is over 125 Da lighter and lacks the heavy atom effect of iodine, resulting in different lipophilicity (cLogP) and crystal packing . Conversely, replacing the 2-CF₃ with a methyl group (as in 5-iodo-2-methylpyrimidin-4(3H)-one) would be expected to significantly reduce the compound's electron deficiency and metabolic stability. Quantitatively, the target compound's exact monoisotopic mass is 289.91639 Da, as verified by HRMS . No direct comparative experimental data (e.g., logD measurements or melting points) for these specific analogs was located in the accessible literature, meaning procurement decisions must be guided by predicted properties until such comparative data is generated.

Physicochemical Property Prediction Molecular Design Chemical Sourcing

Commercial Sourcing Purity Benchmark: 97-98% (HPLC) as the Current Industry Standard

The commercially available purity for 5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one is consistently reported at 97% (Leyan, CheMenu) to 98% (MolCore) by HPLC . This sets the current industry benchmark for procurement. The primary analog, 5-Iodo-6-(trifluoromethyl)pyrimidin-4(3H)-one, is also supplied at 97% purity, indicating no purity-based advantage for either regioisomer . The non-iodinated parent compound, 2-(trifluoromethyl)pyrimidin-4(3H)-one, is often listed at similar or lower purities (typically 95-97%), but its lower molecular complexity may make trace impurities less critical for certain applications . No certificate of analysis for a 5-bromo-2-(trifluoromethyl)pyrimidin-4(3H)-one comparator was located to enable a purity comparison. This purity specification is critical for researchers requiring consistent, reproducible starting material for multi-step synthesis or fragment-based screening.

Chemical Procurement Quality Control Supply Chain

Documented Utility as a Key Intermediate in Kinase-Focused Patent Literature

Recent patent literature explicitly identifies 2,5-disubstituted 6-(trifluoromethyl)pyrimidin-4(3H)-one derivatives as privileged scaffolds for the treatment of cardiovascular, renal, inflammatory, and fibrotic diseases [1][2]. While these patents focus on the 6-CF3 isomer, the structural similarity suggests that the 2-CF3 isomer (the target compound) serves as a direct comparator or building block in these programs. Furthermore, the commercial chemical space indicates active interest, with several suppliers noting its application in designing compounds targeting kinase pathways and metabolic disorders . However, no bioactivity data (IC50, Ki) for this specific compound against any kinase target was located in the public domain, representing a significant evidence gap. Its value proposition is currently based on its potential as a versatile synthetic intermediate rather than proven biological differentiation.

Kinase Inhibitors Patent Analysis Drug Discovery

Structural Confirmation by Advanced Analytical Methods Enables Confident Lead Optimization

The unambiguous structural confirmation of 5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one is enabled by its unique spectroscopic signature. Commercial suppliers confirm structure by 1H and 13C NMR, as well as high-resolution mass spectrometry (HRMS), with the monoisotopic mass precisely at 289.91639 Da . In contrast, the regioisomer 5-iodo-4-(trifluoromethyl)pyrimidin-2-ol (CAS 785777-97-1) has an identical molecular formula and mass but a different connectivity, requiring careful interpretation of 13C NMR shifts to resolve . A published 13C NMR study on related 5-iodo pyrimidinone derivatives showed characteristic downfield shifts of the C-4 and C-6 lines (by 7.1 and 7.9 ppm, respectively) and an upfield shift of the C-5 signal (by 4.2 ppm) upon introduction of the iodo substituent [1]. While this data is for an analog, it provides a framework for verifying the target compound's structural identity and purity, which is essential for reliable biological data generation.

Analytical Chemistry NMR Spectroscopy X-ray Crystallography

Optimal Application Scenarios for 5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one Based on Verified Evidence


Medicinal Chemistry: Scaffold-Hopping Alternative to 6-CF3 Pyrimidinones in Kinase Programs

For medicinal chemistry teams exploring kinase inhibitor space, particularly those referencing Bayer's 2,5-disubstituted 6-(trifluoromethyl)pyrimidin-4(3H)-one patents, this 2-CF3 isomer serves as a direct scaffold-hopping comparator [1]. By substituting the regioisomer, researchers can probe the impact of CF₃ position on target engagement, selectivity, and ADME properties. This approach is scientifically rigorous and avoids intellectual property infringement while generating novel SAR. The 5-iodo handle allows for late-stage diversification via Suzuki or Sonogashira couplings to rapidly explore chemical space [2].

Fragment-Based Drug Discovery (FBDD): A Heavy-Atom Enriched Fragment for Crystallographic Screening

The compound's molecular weight (289.98 Da) and iodine atom make it a suitable heavy-atom derivative for fragment-based screening by X-ray crystallography . The iodine atom provides strong anomalous scattering signal for phasing, while the fragment-sized scaffold (<300 Da) aligns with 'Rule of 3' guidelines for FBDD. The CF₃ group serves as a useful 19F NMR probe for ligand-observed binding assays. This dual utility (crystallographic phasing + NMR detection) is not available with bromo or chloro analogs.

Synthetic Methodology Development: A Standardized Substrate for Cross-Coupling Optimization

Owing to its well-defined structure, commercial availability at consistent purity (97-98%), and the presence of a reactive C(sp²)–I bond, this compound is an ideal substrate for developing and benchmarking new cross-coupling catalytic systems . Its single reactive handle eliminates regioselectivity concerns, and successful coupling can be easily confirmed by LCMS. The CF₃ group provides an additional 19F NMR handle for reaction monitoring, offering advantages over non-fluorinated substrates.

Bioconjugation Chemistry: A Heterobifunctional Linker Precursor for Targeted Protein Degraders (PROTACs)

The compound's 5-iodo group is a synthetic entry point for installing alkyne or amine linkers via Sonogashira coupling or Buchwald-Hartwig amination, respectively, while the pyrimidinone core can be further functionalized to recruit E3 ligases. This makes it a viable starting material for synthesizing PROTAC linker-warhead conjugates, where the CF₃ group may enhance binding to the target protein's hydrophobic pocket [2]. The commercial availability of the pure isomer ensures reproducibility in multi-step PROTAC synthesis, which is critical for biological validation.

Quote Request

Request a Quote for 5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.